molecular formula C11H19Cl2N3 B14113431 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride

1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B14113431
M. Wt: 264.19 g/mol
InChI Key: ZDZFQHOOTYEEAX-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge, and it is commonly used in research and industrial applications .

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Synthetic Route:

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides .

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives .

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups using appropriate reagents .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Molecular Targets and Pathways:

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9,12H2;2*1H

InChI Key

ZDZFQHOOTYEEAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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